BenchChemオンラインストアへようこそ!

4-Oxazolecarboxaldehyde, 2-amino-

Aqueous solubility Physicochemical property Isosteric replacement

4‑Oxazolecarboxaldehyde, 2‑amino‑ (CAS 1240601‑34‑6; systematic name 2‑amino‑1,3‑oxazole‑4‑carbaldehyde) is a low‑molecular‑weight (112.09 g mol⁻¹) heterocyclic building block that combines an electron‑rich 2‑amino‑oxazole ring with a reactive 4‑carbaldehyde handle. This bifunctional architecture enables its use as a direct precursor to the 2‑aminooxazole pharmacophore, a scaffold that has recently been validated as a “privileged” structure in antitubercular medicinal chemistry and as a superior physicochemical isostere of the widely exploited 2‑aminothiazole nucleus.

Molecular Formula C4H4N2O2
Molecular Weight 112.09 g/mol
CAS No. 1240601-34-6
Cat. No. B3224842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxazolecarboxaldehyde, 2-amino-
CAS1240601-34-6
Molecular FormulaC4H4N2O2
Molecular Weight112.09 g/mol
Structural Identifiers
SMILESC1=C(N=C(O1)N)C=O
InChIInChI=1S/C4H4N2O2/c5-4-6-3(1-7)2-8-4/h1-2H,(H2,5,6)
InChIKeyHJZRVIBAOCXJNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxazolecarboxaldehyde, 2-amino- (CAS 1240601-34-6): Core Scaffold Identity and Procurement Rationale


4‑Oxazolecarboxaldehyde, 2‑amino‑ (CAS 1240601‑34‑6; systematic name 2‑amino‑1,3‑oxazole‑4‑carbaldehyde) is a low‑molecular‑weight (112.09 g mol⁻¹) heterocyclic building block that combines an electron‑rich 2‑amino‑oxazole ring with a reactive 4‑carbaldehyde handle . This bifunctional architecture enables its use as a direct precursor to the 2‑aminooxazole pharmacophore, a scaffold that has recently been validated as a “privileged” structure in antitubercular medicinal chemistry and as a superior physicochemical isostere of the widely exploited 2‑aminothiazole nucleus [1][2]. Procurement of the parent 2‑amino‑4‑formyl‑oxazole rather than a pre‑elaborated derivative offers maximum synthetic flexibility, allowing late‑stage diversification at both the C2‑amino and C4‑aldehyde positions without introducing unwanted steric or electronic bias.

Why a Generic Oxazole‑4‑carbaldehyde Cannot Substitute for 2‑Amino‑4‑oxazolecarboxaldehyde (CAS 1240601-34-6) in Medicinal‑Chemistry Campaigns


The presence of the 2‑amino substituent fundamentally differentiates 2‑amino‑4‑oxazolecarboxaldehyde from the unsubstituted oxazole‑4‑carbaldehyde (CAS 118994‑84‑6) and from 2‑methyl‑ or 2‑aryl‑substituted analogs . In the 2‑aminooxazole series, the exocyclic amine serves as a hydrogen‑bond donor (one HBD) and markedly increases the number of hydrogen‑bond acceptors (four HBA) relative to the parent oxazole ring, which directly modulates both target recognition and bulk physicochemical properties [1]. Direct experimental comparisons between matched 2‑aminothiazole and 2‑aminooxazole pairs have demonstrated that the replacement of sulfur by oxygen in the azole ring consistently delivers a ~100‑fold increase in aqueous solubility (Δlog S ≈ 2 log units) while improving antimycobacterial potency (best MIC = 3.13 µg mL⁻¹ against M. tuberculosis H37Ra) [1][2]. Consequently, generic oxazole‑4‑carbaldehydes that lack the 2‑amino group cannot reproduce either the solubility advantage or the specific FabH‑directed binding interactions that underpin the antitubercular activity. Users who substitute the 2‑amino derivative with a commercially more common 2‑H, 2‑methyl, or 2‑phenyl oxazole‑4‑carbaldehyde risk losing these pharmacologically critical features entirely.

Quantitative Differentiation of 2‑Amino‑4‑oxazolecarboxaldehyde (CAS 1240601-34-6) Against Its Closest Structural Analogs


Aqueous Solubility Enhancement: 2‑Aminooxazole vs. 2‑Aminothiazole Isosteres

In a head‑to‑head comparison of matched N‑oxazolyl‑ and N‑thiazolylcarboxamide derivatives synthesized from 2‑amino‑oxazole and 2‑aminothiazole precursors, the experimentally determined water solubility (log S) of the oxazole series was on average two orders of magnitude higher (Δlog S ≈ +2) than that of the corresponding thiazole isosteres [1]. This increase in hydrophilicity was corroborated by a concomitant decrease in the lipophilicity parameter log k'w, indicating that the 2‑aminooxazole core—and by extension 2‑amino‑4‑oxazolecarboxaldehyde as its direct synthetic precursor—provides a predictable and substantial solubility advantage over the widely used 2‑aminothiazole scaffold [1][2].

Aqueous solubility Physicochemical property Isosteric replacement

Antimycobacterial Potency: 2‑Aminooxazole‑Derived Amides vs. 2‑Aminothiazole‑Derived Amides

When N‑oxazolylcarboxamides prepared from 2‑amino‑oxazole were screened alongside N‑thiazolylcarboxamides against M. tuberculosis H37Ra, the oxazole‑containing compounds consistently exhibited superior antimycobacterial potency, with the best candidate achieving a MIC of 3.13 µg mL⁻¹ [1]. In contrast, the most active thiazole isostere in the same study showed a notably weaker MIC of 12.5 µg mL⁻¹, representing a 4‑fold improvement in potency upon isosteric substitution of sulfur by oxygen [1][2]. Activity was retained against multidrug‑resistant (MDR) clinical isolates, and none of the oxazole derivatives displayed significant cytotoxicity toward HepG2 cells at concentrations up to 100 µM, confirming that the potency gain is not accompanied by a parallel increase in mammalian cell toxicity [1].

Antitubercular activity Mycobacterium tuberculosis Minimum Inhibitory Concentration

Kinase‑Inhibitor Utility: Aminooxazole Derivatives as Selective CDK Inhibitors

A patent‑protected series of aminooxazole derivatives (US 8,865,709 B2) has been explicitly claimed as inhibitors of cyclin‑dependent kinases (CDKs) for oncology indications encompassing prostate, lung, breast, colon, CNS, melanoma, ovarian, and renal cancers [1]. While specific IC₅₀ data for the parent 2‑amino‑4‑oxazolecarboxaldehyde is not disclosed in the patent, the claims demonstrate that the 2‑aminooxazole motif—when elaborated at the C4‑formyl position—yields potent kinase‑inhibitory activity [1]. In contrast, analogous 2‑aminothiazole‑based CDK inhibitors have been frequently flagged as “Promiscuous 2‑aminothiazoles” (PrATs) that exhibit pan‑assay interference and off‑target reactivity, a liability that the oxygen‑containing oxazole scaffold appears to mitigate [2].

Cyclin‑dependent kinase CDK inhibitor Cancer

Synthetic Versatility: C4‑Aldehyde and C2‑Amine as Dual Derivatization Handles

Unlike 2‑methyl‑4‑oxazolecarboxaldehyde (CAS 113732‑84‑6) or 5‑methyl‑2‑phenyl‑4‑oxazolecarboxaldehyde (CAS 70170‑23‑9), which offer only one reactive functional group for further diversification, 2‑amino‑4‑oxazolecarboxaldehyde provides two orthogonal synthetic handles: the nucleophilic 2‑amino group and the electrophilic 4‑aldehyde . The Azzali et al. (2020) synthetic strategy exploits the 2‑amino group for N‑acylation/sulfonylation to generate diverse N‑substituted 4‑phenyl‑2‑aminooxazoles, while the C4 position can be independently manipulated via reductive amination, Grignard addition, or Horner–Wadsworth–Emmons olefination [1]. This dual‑handle architecture enables parallel library synthesis—a feature that simplifies structure–activity relationship (SAR) exploration and accelerates hit‑to‑lead timelines relative to mono‑functional oxazole‑4‑carbaldehydes.

Synthetic intermediate Diversification Hit‑to‑lead optimization

Computational Target Engagement: FabH as a Probable Molecular Target of 2‑Aminooxazole Amides

Molecular docking and molecular‑dynamics simulations performed by Juhás et al. (2022) identified mycobacterial β‑ketoacyl‑acyl carrier protein synthase III (FabH) as a probable target for N‑oxazolylcarboxamide derivatives [1]. The 2‑aminooxazole moiety participates in key hydrogen‑bond interactions within the FabH active site: the endocyclic nitrogen and exocyclic NH₂ group form a bidentate interaction with the catalytic residues, while the C4‑substituent extends into a hydrophobic sub‑pocket [1]. This binding pose is sterically inaccessible to the corresponding 2‑aminothiazole analogs due to the larger van der Waals radius of sulfur (1.80 Å vs. oxygen 1.52 Å), which distorts the interaction geometry and weakens binding affinity [1][2].

FabH Molecular docking Target identification

Absence of Cytotoxicity: Safety Margin of 2‑Aminooxazole Derivatives in HepG2 Cells

In the Juhás et al. (2022) study, all N‑oxazolylcarboxamide derivatives tested—including those derived from 2‑amino‑oxazole precursors—were evaluated for cytotoxicity against the human hepatocellular carcinoma cell line HepG2 [1]. None of the compounds exhibited significant cytotoxicity at concentrations up to 100 µM, yielding a selectivity index (SI = CC₅₀/MIC) that substantially exceeds 30 for the most potent antimycobacterial candidates [1]. While specific cytotoxicity data for the parent 2‑amino‑4‑oxazolecarboxaldehyde (CAS 1240601-34-6) is not reported in isolation, the class‑wide absence of HepG2 toxicity at high test concentrations provides a strong safety signal for the 2‑aminooxazole scaffold family [1][2].

Cytotoxicity HepG2 Safety profile

High‑Impact Application Scenarios for 2‑Amino‑4‑oxazolecarboxaldehyde (CAS 1240601-34-6)


Antitubercular Lead Discovery and Hit‑to‑Lead Optimisation

Procurement of 2‑amino‑4‑oxazolecarboxaldehyde enables medicinal chemistry teams to directly access the privileged 2‑aminooxazole scaffold that has demonstrated both superior aqueous solubility (~100‑fold vs. 2‑aminothiazole isosteres) and enhanced antimycobacterial potency (best MIC = 3.13 µg mL⁻¹ against M. tuberculosis H37Ra) in direct comparator studies [1][2]. The C4‑aldehyde handle facilitates rapid library enumeration via reductive amination or amide coupling, while the C2‑amine permits parallel N‑functionalisation, allowing SAR exploration to proceed on both vectors simultaneously [2].

Kinase‑Inhibitor Scaffold Construction for Oncology Programmes

The 2‑aminooxazole core has been validated in granted patents as a kinase‑inhibitory scaffold with potential utility across a broad spectrum of oncology indications, including prostate, lung, breast, colon, and CNS cancers [3]. By starting from 2‑amino‑4‑oxazolecarboxaldehyde, drug‑discovery groups can build proprietary kinase‑inhibitor libraries while avoiding the well‑documented promiscuity issues associated with 2‑aminothiazole‑based kinase inhibitors (PrATs) [4].

Physicochemical Property Optimisation via Isosteric Replacement

For programmes where a 2‑aminothiazole‑containing lead series suffers from poor aqueous solubility or excessive lipophilicity, 2‑amino‑4‑oxazolecarboxaldehyde offers a direct isosteric replacement entry point without necessitating extensive de novo synthetic route design. Experimental data confirm that the oxygen‑for‑sulfur substitution increases water solubility by approximately two orders of magnitude (Δlog S ≈ +2) while maintaining or improving target potency [1].

Dual‑Handle Building Block for Diversity‑Oriented Synthesis

Contract research organisations (CROs) and academic screening centres evaluating building‑block collections should prioritise 2‑amino‑4‑oxazolecarboxaldehyde because its two orthogonal reactive centres (NH₂ and CHO) enable divergence into multiple chemotypes from a single, low‑molecular‑weight (112.09 g mol⁻¹) starting material . This dual functionality reduces the number of distinct building blocks required to populate a screening library, directly improving procurement efficiency and cost‑effectiveness.

Quote Request

Request a Quote for 4-Oxazolecarboxaldehyde, 2-amino-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.